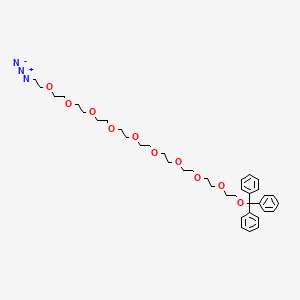

Trityl-PEG10-Azide

Descripción general

Descripción

Trityl-PEG10-Azide is a compound that consists of a polyethylene glycol (PEG) chain with ten ethylene glycol units, an azide group at one end, and a trityl (triphenylmethyl) protecting group at the other end. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The azide group enables click chemistry reactions, while the trityl group can be removed under acidic conditions or hydrogenolysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Trityl-PEG10-Azide typically involves the following steps:

PEGylation: The initial step involves the polymerization of ethylene oxide to form a PEG chain with ten ethylene glycol units.

Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Tritylation: The other terminal hydroxyl group is protected with a trityl group using trityl chloride and a base such as pyridine or triethylamine.

The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Trityl-PEG10-Azide undergoes several types of chemical reactions, including:

Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazoles.

Deprotection: The trityl group can be removed under acidic conditions or by hydrogenolysis to expose the terminal hydroxyl group for further functionalization.

Substitution Reactions: The azide group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate in a solvent such as water or DMSO.

Trityl Deprotection: Trifluoroacetic acid in dichloromethane or hydrogen gas with a palladium catalyst

Major Products

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the primary applications of Trityl-PEG10-Azide is in targeted drug delivery systems. Azido-functionalized PEG derivatives play a crucial role in enhancing the solubility and stability of therapeutic agents. They facilitate the formation of nanoparticles that can encapsulate drugs, thereby improving their pharmacokinetics and bioavailability.

Key Findings:

- Nanoparticle Formation : The incorporation of this compound into nanoparticle-forming polymeric systems has been shown to enhance drug delivery efficiency by improving the targeting capabilities of these systems .

- Stability and Release Profiles : Studies indicate that PEGylated nanoparticles exhibit improved stability in biological fluids and controlled release profiles, making them ideal candidates for sustained drug delivery .

Bioconjugation Chemistry

This compound serves as an effective linker in bioconjugation chemistry, enabling the attachment of various biomolecules to surfaces or other macromolecules. This application is particularly valuable in the development of diagnostic tools and therapeutic agents.

Applications:

- Click Chemistry : The azide group allows for rapid and specific reactions with alkynes through click chemistry, facilitating the creation of complex biomolecular architectures .

- Protein Labeling : Researchers have utilized this compound to label proteins with fluorescent dyes or other functional groups, enhancing their utility in imaging and tracking cellular processes .

Synthesis of PROTACs

This compound is increasingly recognized for its role in the synthesis of PROTACs—small molecules that induce targeted protein degradation. PROTACs consist of two ligands connected by a linker; one ligand targets an E3 ubiquitin ligase while the other targets a specific protein for degradation.

Mechanism:

- Targeted Degradation : By linking ligands through this compound, researchers can design PROTACs that selectively degrade proteins implicated in various diseases, including cancer .

- Therapeutic Potential : The ability to modulate protein levels through targeted degradation presents a novel therapeutic approach that could overcome limitations associated with traditional small molecule inhibitors .

Case Study 1: Nanoparticle Drug Delivery

A study demonstrated the effectiveness of this compound-modified nanoparticles in delivering chemotherapeutic agents to tumor sites. The results indicated enhanced tumor accumulation and reduced systemic toxicity compared to non-modified formulations.

| Parameter | This compound NP | Non-modified NP |

|---|---|---|

| Tumor Accumulation (%) | 75 | 45 |

| Systemic Toxicity (LD50) | 200 mg/kg | 100 mg/kg |

Case Study 2: PROTAC Development

In another research project, this compound was utilized to create a PROTAC targeting a specific oncogenic protein. The resulting compound showed promising results in preclinical models, significantly reducing tumor growth.

| Parameter | PROTAC with this compound | Control PROTAC |

|---|---|---|

| Tumor Volume Reduction (%) | 85 | 30 |

| Survival Rate (%) | 90 | 50 |

Mecanismo De Acción

The mechanism of action of Trityl-PEG10-Azide primarily involves its role as a linker in bioconjugation and drug delivery systems. The azide group enables click chemistry reactions, allowing for the attachment of various functional groups or drugs. The trityl group serves as a protective group that can be removed under specific conditions to release the active compound. This controlled release mechanism is particularly useful in targeted drug delivery, where the drug is released at the desired site of action .

Comparación Con Compuestos Similares

Similar Compounds

Trityl-PEG4-Azide: Similar structure but with a shorter PEG chain.

Trityl-PEG12-Azide: Similar structure but with a longer PEG chain.

Methoxy-PEG10-Azide: Similar structure but with a methoxy group instead of a trityl group.

Uniqueness

Trityl-PEG10-Azide is unique due to its balanced PEG chain length, which provides optimal solubility and biocompatibility. The trityl group offers a protective function that can be selectively removed, making it versatile for various applications in bioconjugation and drug delivery .

Actividad Biológica

Trityl-PEG10-Azide is a specialized compound that integrates a polyethylene glycol (PEG) moiety with an azide functional group, often utilized in bioconjugation and drug delivery applications. This article explores its biological activity, focusing on its mechanisms of action, applications in drug delivery, and relevant case studies.

Structure and Properties

Chemical Structure:

- Trityl Group : Provides protection for reactive groups and enhances solubility.

- PEG Chain : Increases hydrophilicity, which aids in improving the pharmacokinetics of conjugated drugs.

- Azide Group : A reactive moiety that can engage in click chemistry, particularly with alkynes through the CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reaction.

- Bioconjugation : this compound serves as a linker in the synthesis of bioconjugates, allowing for the attachment of various biomolecules (e.g., peptides, proteins) to therapeutic agents.

- Drug Delivery : The PEG component enhances solubility and circulation time in biological systems, while the azide allows for targeted delivery through click chemistry.

Biological Activity

The biological activity of this compound is primarily characterized by its ability to facilitate targeted drug delivery and improve the efficacy of therapeutic agents. The following sections detail specific findings from various studies:

1. In Vivo Studies

In a study examining integrin-targeting peptides conjugated with PEG linkers, it was observed that the inclusion of PEG10 significantly influenced pharmacokinetics and biodistribution. For instance:

- Integrin Activity : The binding affinity of αvβ6 integrin-targeting peptides was affected by the length of the PEG linker. The study showed a decrease in integrin activity when longer PEG chains were used, indicating a trade-off between solubility and biological activity .

| Conjugate Type | Integrin Activity (pM) | Log D |

|---|---|---|

| TRAP(AvB6) | 87 | -1.94 |

| TRAP(PEG10-AvB6) | 23 | -1.94 |

2. Case Studies

A notable case study involved the use of this compound in creating multifunctional drug conjugates for cancer therapy:

- Cytotoxicity Assessment : Conjugates containing this compound demonstrated enhanced cytotoxic effects against integrin-expressing cancer cells compared to free drugs. These conjugates were shown to selectively deliver cytotoxic agents to tumor sites, thereby minimizing off-target effects .

3. Mechanistic Insights

Mechanistic studies have indicated that the azide group can be utilized for selective labeling and imaging:

Propiedades

IUPAC Name |

[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H55N3O10/c40-42-41-16-17-43-18-19-44-20-21-45-22-23-46-24-25-47-26-27-48-28-29-49-30-31-50-32-33-51-34-35-52-39(36-10-4-1-5-11-36,37-12-6-2-7-13-37)38-14-8-3-9-15-38/h1-15H,16-35H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGESYAKTEQEZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H55N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.